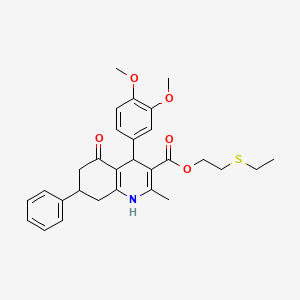![molecular formula C17H13N3OS B5068664 N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide, also known as PADIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and regulating cellular signaling pathways. It has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, it also has some limitations, including its poor solubility in water and limited availability in the market.
Zukünftige Richtungen
For N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of its therapeutic potential in various diseases. Additionally, the development of novel formulations and delivery systems for N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide could enhance its efficacy and bioavailability.
Synthesemethoden
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenediazonium chloride with 2-thiophenecarboxylic acid, followed by the reduction of the diazonium salt. Another method involves the reaction of 4-nitroaniline with 2-thiophenecarboxylic acid, followed by the reduction of the nitro group. Both methods yield N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide as a yellow crystalline solid with a melting point of 242-244°C.
Wissenschaftliche Forschungsanwendungen
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In microbial infections, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCOUHFSMPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038334 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316152-09-7 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)

![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)
![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)


![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)